(1R,3S)-(+)-Camphoric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

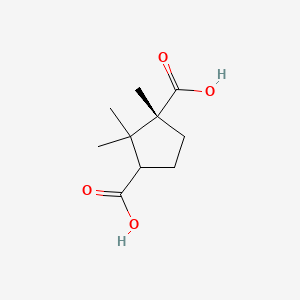

3D Structure

Properties

Molecular Formula |

C10H16O4 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

(1R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |

InChI |

InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6?,10-/m0/s1 |

InChI Key |

LSPHULWDVZXLIL-TYICEKJOSA-N |

Isomeric SMILES |

C[C@]1(CCC(C1(C)C)C(=O)O)C(=O)O |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)O)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

(1R,3S)-(+)-Camphoric Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of (1R,3S)-(+)-Camphoric acid, a chiral dicarboxylic acid derived from camphor. It is intended for researchers, scientists, and professionals in drug development. This document details the physicochemical properties, including its Chemical Abstracts Service (CAS) number, and explores its role in various chemical syntheses and biological signaling pathways. Detailed experimental protocols for the synthesis of chiral polymers and metal-organic frameworks (MOFs) are provided, alongside a visualization of its signaling pathway in osteoblast differentiation.

Introduction

This compound is a versatile chiral building block utilized in a range of applications, from asymmetric synthesis to the development of advanced materials.[1] Its rigid bicyclic structure and the presence of two carboxylic acid functional groups make it an ideal candidate for the construction of complex molecular architectures, including chiral polymers and metal-organic frameworks (MOFs).[1][2] Furthermore, recent studies have highlighted its biological activity, particularly its ability to influence cellular differentiation pathways, making it a molecule of interest in the field of drug discovery and regenerative medicine.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 124-83-4 | [3][4][5] |

| Molecular Formula | C₁₀H₁₆O₄ | [3][6] |

| Molecular Weight | 200.23 g/mol | [3][6] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 183-189 °C | [3][6] |

| Optical Rotation | [α]20/D +46° to +48° (c=1-10 in ethanol) | [3] |

| Solubility | Slightly soluble in water (0.8 g/100 mL). Soluble in ethanol, methanol (B129727), and DMSO. | [6] |

| pKa | pK₁: 4.57; pK₂: 5.10 (at 25°C) | [6] |

| InChI Key | LSPHULWDVZXLIL-LDWIPMOCSA-N | [3] |

Biological Activity and Signaling Pathway

This compound has been demonstrated to play a role in stimulating the differentiation of osteoblasts, the cells responsible for bone formation.[3][4] This biological activity is primarily attributed to its ability to induce the expression of specific glutamate (B1630785) receptors and subsequently activate key transcription factors.[3][4]

The proposed signaling pathway is as follows: this compound induces the expression of N-methyl-D-aspartate receptor subunit 1 (NMDAR1), glutamate receptor 3/4 (GluR3/4), and metabotropic glutamate receptor 8 (mGluR8).[3][4] This induction leads to the activation of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][4] The activation of these transcription factors is a critical step in the signaling cascade that ultimately promotes the differentiation of osteoblasts.[3][4]

Caption: Signaling pathway of this compound in promoting osteoblast differentiation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, focusing on its use in the synthesis of advanced materials.

Synthesis of Chiral Polyesters from this compound

This protocol describes the synthesis of a chiral polyester (B1180765) via direct polycondensation of this compound with a diol.

Materials:

-

This compound

-

p-Toluenesulfonic acid (catalyst)

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap connected to a reflux condenser, and a nitrogen inlet, add this compound (0.1 mol), 1,4-butanediol (0.11 mol), and p-toluenesulfonic acid (catalytic amount).

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux with continuous stirring under a nitrogen atmosphere.

-

Monitor the removal of water in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected.

-

After completion, cool the reaction mixture to room temperature.

-

The resulting viscous liquid or solid is the chiral polyester.

-

The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).

-

Dry the purified polyester in a vacuum oven at 50 °C.

Synthesis of a Homochiral Lanthanide Metal-Organic Framework (MOF)

This protocol details the solvothermal synthesis of a homochiral lanthanide MOF using this compound.

Materials:

-

Lanthanide(III) nitrate (B79036) hexahydrate (e.g., Pr(NO₃)₃·6H₂O, Nd(NO₃)₃·6H₂O, Sm(NO₃)₃·6H₂O, or Eu(NO₃)₃·6H₂O)

-

This compound

-

Methanol

Procedure:

-

In a 20 mL glass vial, prepare a mixture of the respective lanthanide(III) nitrate hexahydrate (0.1 mmol) and this compound (0.1 mmol).

-

Dissolve the mixture in 10 mL of methanol.

-

Seal the vial and heat it in an oven at 120 °C for 48 hours.

-

After the heating period, allow the vial to cool slowly to room temperature.

-

Collect the resulting crystals by filtration.

-

Wash the crystals with fresh methanol to remove any unreacted starting materials.

-

Air-dry the final product.

Hydrothermal Synthesis of a Chiral Cobalt(II) Coordination Polymer

This protocol describes the synthesis of a one-dimensional chiral coordination polymer using this compound.

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

This compound

-

1,4-bis(imidazol-1-ylmethyl)benzene (1,4-bimb)

-

Deionized water

Procedure:

-

Prepare a mixture of CoCl₂·6H₂O (0.1 mmol), this compound (0.1 mmol), and 1,4-bimb (0.1 mmol).[4]

-

Dissolve the mixture in 10 mL of deionized water in a 25 mL Teflon-lined stainless-steel autoclave.[4]

-

Seal the autoclave and heat it to 160 °C for 72 hours.[4]

-

After 72 hours, slowly cool the autoclave to room temperature over a period of 24 hours.[4]

-

Collect the resulting pink block-shaped crystals by filtration.[4]

-

Wash the crystals with deionized water and dry them in the air.[4]

Caption: General workflow for the synthesis of Metal-Organic Frameworks using this compound.

Conclusion

This compound is a valuable and versatile chiral molecule with significant potential in both materials science and drug development. Its well-defined stereochemistry allows for the synthesis of enantiopure polymers and metal-organic frameworks with potential applications in chiral separations and asymmetric catalysis. Furthermore, its demonstrated biological activity in promoting osteoblast differentiation opens new avenues for its investigation as a potential therapeutic agent. The experimental protocols and signaling pathway information provided in this guide serve as a foundational resource for researchers seeking to explore the diverse applications of this fascinating compound.

References

- 1. ossila.com [ossila.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Frontiers | Recent progress in the design, synthesis and applications of chiral metal-organic frameworks [frontiersin.org]

- 6. home.csulb.edu [home.csulb.edu]

An In-depth Technical Guide to the Physical Properties of (1R,3S)-(+)-Camphoric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S)-(+)-Camphoric acid, a chiral dicarboxylic acid derived from camphor, is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals. Its rigid bicyclic structure and the presence of two carboxylic acid functionalities make it an invaluable tool for introducing chirality and constructing complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing factors from reaction conditions and purification strategies to formulation and drug delivery. This guide provides a comprehensive overview of the key physical properties of this compound, complete with experimental protocols and logical workflows to aid in its practical application.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These values represent a consensus from various sources and provide a reliable reference for laboratory use.

| Property | Value | Units | Notes |

| Molecular Formula | C₁₀H₁₆O₄ | - | - |

| Molecular Weight | 200.23 | g/mol | [1] |

| Appearance | White to off-white crystalline powder | - | [1] |

| Melting Point | 183 - 188 | °C | A range is often cited due to minor impurities.[1][2][3][4] |

| Specific Rotation ([α]D²⁰) | +43° to +49° | degrees | Measured in ethanol (B145695) at a concentration of 5 g/100 mL.[1] |

| pKa₁ | ~4.6 | - | First acid dissociation constant. |

| pKa₂ | ~5.8 | - | Second acid dissociation constant. |

| Solubility in Water | 0.8 | g/100 mL | [5] |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, and diethyl ether. | - | [6] |

| CAS Number | 124-83-4 | - | [1] |

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physical properties of this compound. These protocols are based on standard laboratory techniques and can be adapted for specific equipment and sample quantities.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the crystalline solid transitions to a liquid.

Materials:

-

This compound sample

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to quickly approach the expected melting point.

-

Once the temperature is within 15-20°C of the expected melting point (183-188°C), reduce the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded range is the melting point of the sample. A narrow range (1-2°C) is indicative of high purity.

Specific Rotation Measurement (Polarimetry)

Objective: To measure the rotation of plane-polarized light caused by a solution of the chiral compound.

Materials:

-

This compound sample

-

Polarimeter

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Ethanol (spectroscopic grade)

-

Polarimeter cell (e.g., 1 dm)

Procedure:

-

Accurately weigh a known mass of this compound (e.g., 0.5 g) using an analytical balance.

-

Transfer the weighed sample to a volumetric flask (e.g., 10 mL).

-

Dissolve the sample in ethanol and fill the flask to the calibration mark with the same solvent. Ensure the solution is homogeneous.

-

Calibrate the polarimeter with a blank solution (pure ethanol).

-

Rinse the polarimeter cell with a small amount of the sample solution and then fill it, ensuring no air bubbles are present in the light path.

-

Place the filled cell in the polarimeter and measure the observed optical rotation (α).

-

Calculate the specific rotation ([α]) using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Solubility Determination in Water

Objective: To determine the concentration of a saturated solution of the compound in water at a specific temperature.

Materials:

-

This compound sample

-

Distilled or deionized water

-

Test tubes or small beakers

-

Stirring apparatus (e.g., magnetic stirrer and stir bar)

-

Thermostatically controlled water bath

-

Filtration apparatus (e.g., syringe filter)

-

Analytical balance

-

Evaporating dish

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a test tube or beaker.

-

Place the container in a thermostatically controlled water bath set to the desired temperature (e.g., 25°C).

-

Stir the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe and filter it to remove any suspended solid particles.

-

Accurately weigh an empty, dry evaporating dish.

-

Transfer the filtered saturated solution to the weighed evaporating dish.

-

Gently heat the evaporating dish to evaporate the water completely, leaving behind the dissolved solid. A vacuum oven at a low temperature is ideal to prevent decomposition.

-

Once dry, allow the evaporating dish to cool to room temperature in a desiccator and then weigh it again.

-

The difference in weight gives the mass of this compound that was dissolved in the known volume of water.

-

Calculate the solubility in g/100 mL.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of the dicarboxylic acid.

Materials:

-

This compound sample

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Distilled or deionized water (CO₂-free)

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of CO₂-free distilled water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

-

Fill the burette with the standardized NaOH solution.

-

Record the initial pH of the camphoric acid solution.

-

Begin titrating by adding small, known volumes of the NaOH solution to the beaker.

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration well past the second equivalence point.

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the two equivalence points from the inflection points of the titration curve. A first derivative plot (ΔpH/ΔV vs. V) can be used to accurately locate these points.

-

The pH at the half-equivalence point for the first dissociation is equal to pKa₁. The pH at one and a half times the first equivalence point volume is approximately equal to pKa₂. More accurate values can be obtained by fitting the titration data to the appropriate Henderson-Hasselbalch equations for a diprotic acid.

Visualization of Logical Workflows

The physical properties of this compound are fundamental to its application in drug development. The following diagrams illustrate the logical flow from property determination to its use as a chiral building block in asymmetric synthesis.

References

A Technical Guide to (1R,3S)-(+)-Camphoric Acid: Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of (1R,3S)-(+)-Camphoric acid, a chiral dicarboxylic acid derived from camphor. Its unique stereochemistry makes it a valuable building block in asymmetric synthesis and a component in the development of novel pharmaceutical agents and metal-organic frameworks. This document summarizes its key quantitative data and illustrates the relationship between its nomenclature and core molecular attributes.

Quantitative Molecular Data

The essential molecular information for this compound is presented below. This data is fundamental for stoichiometric calculations, analytical characterization, and material specification in a research and development context.

| Property | Value |

| Molecular Formula | C₁₀H₁₆O₄[1][2][3] |

| Molecular Weight | 200.23 g/mol [3][4] |

| IUPAC Name | (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid[1] |

| CAS Number | 124-83-4[2][4] |

Experimental Protocols

The determination of the molecular weight and formula of this compound is typically achieved through standard analytical techniques. High-resolution mass spectrometry (HRMS) is employed to determine the precise mass of the molecule, which confirms its elemental composition. Elemental analysis provides the percentage composition of carbon, hydrogen, and oxygen, which is used to derive the empirical and molecular formulas. The molecular weight is then calculated based on the confirmed molecular formula.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's nomenclature to its fundamental molecular properties.

References

A Technical Guide to the Solubility of (1R,3S)-(+)-Camphoric Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

(1R,3S)-(+)-Camphoric acid, a chiral dicarboxylic acid, exhibits a range of solubilities in common organic solvents. The following table summarizes available quantitative data. It is important to note that the temperature for these solubility measurements was not specified in the source material. Solubility is highly temperature-dependent, and therefore, these values should be considered as approximations at ambient temperature.

Table 1: Solubility of this compound in Various Organic Solvents at Undisclosed Temperature [1]

| Solvent | Grams of Solvent to Dissolve 1g of Solute |

| Methanol | 0.76 |

| Ethanol | 0.89 |

| Diethyl Ether | 1.09 |

| Propanol | 1.64 |

| 2-Methyl-1-propanol | 1.85 |

| 3-Methyl-1-butanol | 2.00 |

| Formic Acid | 11.52 |

| Nitrobenzene | 200.00 |

| Cumene | 507.61 |

| Trichloromethane | 653.59 |

| Toluene | 666.67 |

| Carbon Disulfide | 5,000.00 |

| Benzene | 12,500.00 |

| Hexane | 14,285.71 |

Qualitative solubility information from various sources indicates that this compound is slightly soluble in Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.[2]

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

Materials and Equipment

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or magnetic stirrer with hotplate

-

Temperature probe

-

Volumetric flasks

-

Pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes (e.g., glass or aluminum)

-

Drying oven or vacuum oven

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatic shaker or on a magnetic stirrer with a temperature-controlled hotplate.

-

Equilibrate the mixture at the desired temperature for a sufficient period to ensure saturation. This can range from several hours to 24 hours, depending on the solvent and the solute. Constant agitation is crucial.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a pre-heated pipette to prevent premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporation dish. The filter should also be at the experimental temperature if possible. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Record the exact weight of the evaporation dish containing the filtered saturated solution.

-

Carefully evaporate the solvent from the evaporation dish. This can be done at ambient temperature, in a fume hood, or more rapidly in a drying oven at a temperature below the melting point of camphoric acid (approximately 187 °C) and the boiling point of the solvent. For volatile solvents, gentle heating is sufficient. A vacuum oven can be used for less volatile solvents to expedite drying at a lower temperature.

-

-

Drying and Weighing:

-

Once the solvent is fully evaporated, place the evaporation dish in a drying oven (e.g., at 60-80 °C) to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried this compound on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved, indicating that all the solvent has been removed.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (mass of dried solute / volume of solution withdrawn) * 100

-

Alternatively, the mass of the solvent can be determined by subtracting the mass of the dried solute from the initial mass of the solution withdrawn. This allows for the calculation of solubility in terms of g/100 g of solvent.

-

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

An In-depth Technical Guide to the Physicochemical Properties of (1R,3S)-(+)--Camphoric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of (1R,3S)-(+)-Camphoric acid, a crucial chiral building block in pharmaceutical and chemical synthesis. This document details the physical properties, experimental protocols for their determination, and the compound's application in chiral separations.

Core Physicochemical Data

This compound is a white crystalline solid at standard conditions. Its physical properties are critical for its application in synthesis and for quality control purposes.

Melting Point

The melting point of this compound is a key indicator of its purity. A sharp melting range is characteristic of a pure compound. The experimentally determined melting points from various sources are summarized below.

| Melting Point (°C) | Reference |

| 183-186 | |

| 184.5-190.5 | [1] |

| 183-187 | [2] |

| 187 | [3] |

| 183-188 | [4] |

Boiling Point

A boiling point for this compound at atmospheric pressure is not reported in the literature. Like many organic acids with high melting points, it is presumed to decompose at temperatures below its boiling point.

Experimental Protocols

Accurate determination of the melting point is essential for the identification and purity assessment of this compound. The following is a generalized yet detailed protocol for this measurement.

Melting Point Determination via Capillary Method

This method is widely used for the determination of the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed solid is achieved.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure thermal equilibrium between the sample and the thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically 1-2°C.

Application in Chiral Synthesis

This compound is a valuable chiral resolving agent, particularly for the separation of racemic mixtures of amines.[5][6] Its dicarboxylic acid structure allows it to form diastereomeric salts with chiral amines.[5] Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization.[6] The enantiomerically pure amine can then be recovered from the separated diastereomeric salt. This workflow is a fundamental application of this compound in pharmaceutical and chemical development.[5][6]

Caption: Workflow for Chiral Resolution Using (+)-Camphoric Acid.

References

- 1. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. Camphoric acid - Wikipedia [en.wikipedia.org]

- 3. camphoric acid [stenutz.eu]

- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Natural Source and Synthesis of (1R,3S)-(+)-Camphoric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3S)-(+)-Camphoric acid, a chiral dicarboxylic acid, is a valuable building block in asymmetric synthesis, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of its natural sourcing and various synthetic methodologies. The primary "natural source" is via the oxidation of dextrorotatory (+)-camphor, a naturally abundant terpenoid. This guide details the traditional synthesis through nitric acid oxidation of (+)-camphor, the landmark total synthesis by Gustaf Komppa, and a modern, greener route commencing from α-pinene. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate practical application and further research.

Natural Source and Isolation

This compound is not typically isolated directly from natural sources in significant quantities. Instead, its primary and most practical "natural source" is the stereospecific oxidation of (+)-camphor [(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one]. (+)-Camphor is a naturally occurring monoterpenoid found in the wood of the camphor (B46023) laurel tree (Cinnamomum camphora) and other aromatic plants. The dextrorotatory enantiomer is the more abundant natural form. Therefore, the synthesis of (+)-camphoric acid from (+)-camphor is often considered a semi-synthetic process rooted in a natural product.

Synthetic Methodologies

The synthesis of this compound has evolved from classical oxidation methods to elegant total syntheses and more contemporary, environmentally conscious routes.

Oxidation of (+)-Camphor with Nitric Acid

A historically significant and industrially practiced method for producing (+)-camphoric acid is the oxidation of (+)-camphor. Nitric acid has been a common oxidizing agent for this transformation.

The following protocol is adapted from a patented industrial process and involves hazardous materials. Appropriate safety precautions, including the use of a fume hood and personal protective equipment, are mandatory. The use of mercury salts should be avoided where possible in modern laboratory settings due to their toxicity.

Materials:

-

d-Camphor (B3430136): 304 g

-

Nitric Acid (55% strength): 2 liters

-

Mercury: 81 g

-

Iron powder: 15 g

Procedure:

-

In a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer, dissolve the mercury and iron powder in the nitric acid.

-

Add the d-camphor to the solution.

-

Heat the mixture to 100°C with vigorous stirring and maintain this temperature for 5 hours.

-

Increase the temperature to 110°C and continue stirring for an additional 5 hours to complete the oxidation.

-

Cool the reaction mixture with water, followed by an ice bath, and finally a freezing mixture to ensure complete precipitation of the camphoric acid. This process may take 7-9 hours.

-

Collect the precipitated this compound by centrifugation or vacuum filtration.

-

Wash the solid with cold water and dry under reduced pressure at 70°C.

Quantitative Data:

| Parameter | Value |

| Yield | 77-79% of the theoretical yield |

| Melting Point | 186-187°C |

Komppa's Total Synthesis (1903)

Gustaf Komppa's total synthesis of camphoric acid was a landmark achievement in organic chemistry, confirming the structure of camphor. This multi-step synthesis starts from simple acyclic precursors.

-

Claisen Condensation: Diethyl oxalate (B1200264) and 3,3-dimethylpentanoic acid undergo a Claisen condensation to form diketocamphoric acid.

-

Methylation: The resulting intermediate is methylated using methyl iodide.

-

Reduction: A subsequent complex reduction procedure yields camphoric acid.

Modern "Green" Synthesis from α-Pinene

A more recent and environmentally benign approach to camphoric acid involves a multi-step synthesis starting from the renewable feedstock α-pinene. This method avoids the use of highly toxic heavy metals.

Note: This protocol describes the synthesis of the enantiomeric (-)-camphoric acid from (-)-α-pinene. The same principles apply to the synthesis of (+)-camphoric acid from (+)-α-pinene.

Step 1: Synthesis of (-)-2-Chlorocamphane

-

Bubble dry hydrogen chloride gas through a solution of (-)-α-pinene in n-hexane at -5 to 0°C for approximately 8 hours.

-

Wash the reaction mixture with a 10% sodium bicarbonate solution to neutralize excess HCl.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to yield crude (-)-2-chlorocamphane.

Step 2: Synthesis of (-)-Bornylene

-

Treat the crude (-)-2-chlorocamphane with potassium tert-butoxide in a suitable solvent at 50°C for 3-5 hours to induce dehydrochlorination.

-

Work up the reaction mixture to isolate (-)-bornylene.

Step 3: Oxidation of (-)-Bornylene to (-)-Camphoric Anhydride (B1165640)

-

Dissolve (-)-bornylene in a mixture of acetic anhydride and water.

-

Add potassium permanganate (B83412) as the oxidizing agent while maintaining the temperature at 35-40°C for 4-6 hours.

-

Add ethyl acetate (B1210297) and a saturated sodium chloride solution to the reaction mixture.

-

Remove the manganese dioxide by-product by centrifugation.

-

Separate the organic layer, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain crude (-)-camphoric anhydride, which can be purified by recrystallization from absolute ethanol.

Step 4: Hydrolysis to (-)-Camphoric Acid

-

Reflux the (-)-camphoric anhydride in water for 1 hour.

-

Cool the solution to allow the (-)-camphoric acid to crystallize.

-

Collect the product by filtration, wash with cold water, and dry.

Quantitative Data for the α-Pinene Route:

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 1. (-)-α-Pinene → (-)-2-Chlorocamphane | Dry HCl | -5 to 0 | 8 | ~90 (estimated) |

| 2. (-)-2-Chlorocamphane → (-)-Bornylene | Potassium tert-butoxide | 50 | 3-5 | ~85 (estimated) |

| 3. (-)-Bornylene → (-)-Camphoric Anhydride | KMnO₄, Acetic Anhydride/H₂O | 35-40 | 4-6 | >94 |

| 4. Hydrolysis to (-)-Camphoric Acid | Water | Reflux | 1 | Near-quantitative |

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |

| CAS Number | 124-83-4 |

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 183-188°C |

| Optical Rotation [α]D²⁰ | +46° to +48° (c=2, ethanol) |

Mandatory Visualizations

Diagram 1: Synthesis of this compound by Nitric Acid Oxidation of (+)-Camphor

Caption: Oxidation of (+)-Camphor to (+)-Camphoric Acid.

Diagram 2: Komppa's Total Synthesis of Camphoric Acid (High-Level Overview)

Caption: Komppa's multi-step total synthesis of camphoric acid.

Diagram 3: "Green" Synthesis of Camphoric Acid from α-Pinene

Caption: A modern, greener synthetic route to camphoric acid.

material safety data sheet for (1R,3S)-(+)-Camphoric acid

An In-depth Technical Guide on the Material Safety Data Sheet for (1R,3S)-(+)-Camphoric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological properties of this compound, based on available Material Safety Data Sheets (MSDS) and Safety Data Sheets (SDS). The information is presented to meet the needs of laboratory and research professionals.

Chemical Identification

Precise identification is critical for ensuring the safe handling and use of any chemical substance.

| Identifier | Value |

| IUPAC Name | (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid[1] |

| Synonyms | D-(+)-Camphoric acid, (+)-Camphoric acid, (1R,3S)-1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid[2][3][4] |

| CAS Number | 124-83-4[1][2][4][5] |

| EC Number | 204-715-0[5] |

| Molecular Formula | C₁₀H₁₆O₄[2][4] |

| Molecular Weight | 200.23 g/mol [2][4][5] |

| InChI Key | LSPHULWDVZXLIL-LDWIPMOCSA-N[5] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe storage and handling in a laboratory setting.

| Property | Value |

| Appearance | White to almost white powder or crystalline solid.[2][4] |

| Odor | Odorless.[2][6] |

| Melting Point | 183 - 187 °C / 361.4 - 368.6 °F.[1][2][6] |

| Optical Rotation | [α]20/D +46° (c = 1 in ethanol).[5] |

| Vapor Pressure | 1.51E-05 mm Hg.[7] |

| Flash Point | Not applicable.[5] |

Hazard Identification and Toxicological Data

This compound is classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark)[5] | Warning [5] | H302: Harmful if swallowed.[5] |

Toxicological Summary:

-

Acute Oral Toxicity: Classified as harmful if swallowed.[5][8] Ingestion may cause adverse health effects.

-

Skin Irritation: May cause skin irritation.[7]

-

Eye Irritation: May cause eye irritation.[7]

-

Carcinogenicity: This product is not identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.[9]

Experimental Protocols

The hazard classifications are based on standardized experimental data. Below are overviews of relevant protocols.

Protocol for Determination of Acute Oral Toxicity (OECD Guidelines)

The "Acute Toxicity, Oral - Category 4" classification is typically derived from studies following OECD guidelines (e.g., TG 420, 423, or 425). A generalized protocol involves:

-

Animal Model: Typically, fasted female rats are used.

-

Dose Administration: A single, limit dose (e.g., 2000 mg/kg body weight) or a series of doses is administered by oral gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

-

Classification: The substance is classified as Category 4 if the results indicate an LD₅₀ (median lethal dose) between 300 and 2000 mg/kg.

First-Aid Experimental Protocol

In case of accidental exposure, the following procedures should be followed:

-

Ingestion: Immediately rinse the mouth with water.[6] Do NOT induce vomiting. Call a POISON CENTER or doctor for treatment advice if feeling unwell.

-

Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[6] Seek medical attention if symptoms occur.

-

Skin Contact: Remove contaminated clothing. Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6] Get prompt medical attention.

Spill Management and Handling

Personal Protective Equipment (PPE) and Handling

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to minimize dust inhalation.[3][10]

-

Eye Protection: Wear chemical safety goggles or glasses that conform to OSHA or EN166 standards.[2][10]

-

Hand Protection: Wear chemical-resistant, impervious gloves (e.g., nitrile rubber).[10] Inspect gloves before use.

-

Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[2][10]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

-

Store containers tightly closed in a dry, cool, and well-ventilated place.[2][3]

-

Keep away from incompatible materials such as strong oxidizing agents.[2]

Visualized Experimental Workflow: Chemical Spill Response

The following diagram outlines the logical workflow for responding to an accidental spill of this compound in a laboratory setting.

Caption: Logical workflow for the safe handling of a (-)-Camphoric acid spill.

References

- 1. Camphoric acid - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound 99 124-83-4 [sigmaaldrich.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. d-Camphoric acid - Hazardous Agents | Haz-Map [haz-map.com]

- 8. Camphoric Acid | C10H16O4 | CID 101807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stereochemistry of (1R,3S)-(+)-Camphoric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical properties of (1R,3S)-(+)-Camphoric acid, a pivotal chiral building block in synthetic chemistry and drug development. The document details its absolute configuration, physicochemical properties, and the experimental protocols for its characterization and separation.

Introduction to the Stereoisomers of Camphoric Acid

Camphoric acid, a dicarboxylic acid derived from camphor (B46023), possesses two chiral centers, which gives rise to four stereoisomers. These are grouped into two pairs of enantiomers: the cis isomers, which include (+)- and (-)-camphoric acid, and the trans isomers, known as (+)- and (-)-isocamphoric acid.[1] The designation of cis or trans is determined by the relative positions of the two carboxyl groups on the cyclopentane (B165970) ring.[1] The (+) and (-) notation indicates the direction in which the isomer rotates plane-polarized light.[1]

The specific stereoisomers are:

-

This compound

-

(1S,3R)-(-)-Camphoric acid

-

(1R,3R)-(+)-Isocamphoric acid

-

(1S,3S)-(-)-Isocamphoric acid[1]

The distinct three-dimensional arrangements of the carboxyl and methyl groups on the cyclopentane ring define the unique physicochemical and biological properties of each isomer.[1] These subtle structural differences can lead to significant variations in biological activity, making the study of their stereochemistry crucial in medicinal chemistry and materials science.[1] For example, the specific chirality of these molecules is fundamental in the synthesis of chiral metal-organic frameworks (MOFs) used in enantioselective separations and catalysis.[1]

Physicochemical Properties of Camphoric Acid Isomers

The spatial arrangement of functional groups in each stereoisomer of camphoric acid results in distinct physicochemical properties. These properties are critical for their separation, characterization, and application. A summary of key quantitative data for the cis-enantiomers is presented below.

| Property | This compound | (1S,3R)-(-)-Camphoric Acid |

| CAS Number | 124-83-4[2] | 560-09-8[3] |

| Molecular Formula | C₁₀H₁₆O₄[4] | C₁₀H₁₆O₄[3] |

| Molecular Weight | 200.23 g/mol [4] | 200.23 g/mol [3] |

| Melting Point | 183-186 °C[4] | 188-190 °C[3] |

| Specific Rotation ([α]²⁰/D) | +46° (c=1 in ethanol)[4] | -48° (c=10 in ethanol)[3] |

| Appearance | White crystalline powder[5] | White to almost white powder to crystal[6] |

| IUPAC Name | (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid[2] | (1S,3R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid[7] |

Experimental Protocols

Detailed methodologies for the synthesis, separation, and characterization of camphoric acid stereoisomers are essential for their practical application.

A common method for preparing camphoric acid is through the oxidation of camphor.[8]

-

Materials:

-

Racemic camphor: 305 g

-

Nitric acid (density = 1.35): 1700 cc

-

Mercury: 60 g

-

Iron: 10 g[8]

-

-

Procedure:

-

Dissolve 60 g of mercury and 10 g of iron in 1700 cc of nitric acid.

-

Introduce 305 g of racemic camphor into the solution.

-

Heat the mixture with stirring for 24 hours at 75°C.

-

Continue heating and stirring for an additional 36 hours at 80°C.

-

After cooling, separate the precipitated camphoric acid by centrifugation.

-

Wash the solid with water.[8]

-

The separation of enantiomers from a racemic mixture can be achieved by forming diastereomeric salts with a chiral resolving agent, such as (-)-brucine.[1]

-

Materials:

-

(±)-Camphoric acid: 10.0 g

-

(-)-Brucine: 19.7 g

-

Methanol

-

2M HCl[1]

-

-

Procedure:

-

Dissolve 10.0 g of (±)-camphoric acid in 100 mL of hot methanol.

-

In a separate flask, dissolve 19.7 g of (-)-brucine in 150 mL of hot methanol.

-

Slowly add the hot brucine (B1667951) solution to the camphoric acid solution with constant stirring.

-

Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt (the salt of (-)-camphoric acid and (-)-brucine).

-

Collect the precipitated crystals by vacuum filtration.

-

To liberate the enantiomer, suspend the purified diastereomeric salt crystals in 100 mL of distilled water and add 2M HCl dropwise with stirring until the solution is acidic (pH ~2), causing the precipitation of the enantiomerically pure camphoric acid.

-

Collect the crystals by filtration and dry.[1]

-

Optical activity is a key characteristic of chiral molecules. The specific rotation is determined using a polarimeter.[9]

-

Instrument: Polarimeter

-

Light Source: Sodium D-line (589.6 nm)[9]

-

Sample Preparation: Dissolve a precisely weighed sample of the camphoric acid isomer in a suitable solvent (e.g., ethanol) to a known concentration (c, in g/cm³).[4][9]

-

Measurement:

-

Fill a sample tube of known path length (l, in decimeters) with the solution.

-

Measure the observed rotation (α) in degrees.[9]

-

-

Calculation of Specific Rotation: [α] = α / (l × c)[9]

Chiral HPLC is a powerful technique for the analytical and preparative separation of camphoric acid stereoisomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[1]

-

Column: A suitable chiral stationary phase column.

-

Mobile Phase: A mixture of solvents such as Hexane:Isopropanol (e.g., 90:10, v/v) with 0.1% Trifluoroacetic acid (TFA). The ratio can be varied to optimize separation.[1]

-

Flow Rate: Typically between 0.5 and 1.5 mL/min.[1]

-

Detection: UV detector at an appropriate wavelength.

-

Procedure:

-

Dissolve the camphoric acid sample in the mobile phase.

-

Inject the sample into the HPLC system.

-

Monitor the elution of the stereoisomers. The different retention times will allow for their separation and quantification.[1]

-

Single-crystal X-ray diffraction provides the most definitive determination of the absolute configuration of a chiral molecule.[10][11]

-

Crystal Growth: Grow single crystals of the camphoric acid isomer from a suitable solvent.

-

Data Collection: Mount a suitable crystal on the diffractometer. Irradiate the crystal with monochromatic X-rays and collect the diffraction data.[11]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and the electron density map. From this, the positions of all atoms in the crystal lattice can be determined, revealing the absolute stereochemistry.[11]

Visualizations

The following diagrams illustrate key experimental workflows related to camphoric acid.

Caption: Workflow for the synthesis of camphoric acid.

Caption: Experimental workflow for enantiomeric resolution.

Caption: Workflow for chiral HPLC analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Camphoric acid - Wikipedia [en.wikipedia.org]

- 3. (1S,3R)-(-)-樟脑酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound 99 124-83-4 [sigmaaldrich.com]

- 5. D-(+)-Camphoric acid | 124-83-4 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Cas 560-09-8,(1S,3R)-1,2,2-TRIMETHYL-1,3-CYCLOPENTANEDICARBOXYLIC ACID | lookchem [lookchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Use of (1R,3S)-(+)-Camphoric Acid as a Chiral Resolving Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture.[1] Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles, making the production of enantiomerically pure compounds a frequent regulatory requirement for drug development.[1] One of the most established and industrially scalable methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent.[1] (1R,3S)-(+)-Camphoric acid, a naturally derived, chiral dicarboxylic acid, is an effective resolving agent, particularly for racemic amines. Its rigid, bicyclic structure provides a well-defined chiral center that facilitates the formation of crystalline diastereomeric salts with distinct physical properties, enabling their separation.[2]

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle of this resolution technique lies in the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which possess different physical properties such as solubility, melting point, and crystal structure.[1]

A racemic mixture of a base, for instance, a (R/S)-amine, is reacted with an enantiomerically pure chiral acid like this compound. This acid-base reaction yields a pair of diastereomeric salts: [(R)-amine-(+)-camphorate] and [(S)-amine-(+)-camphorate]. Due to their different three-dimensional arrangements, these diastereomeric salts exhibit different solubilities in a given solvent.[1][2] Through the careful selection of a solvent and optimization of crystallization conditions, the less soluble diastereomer will selectively crystallize from the solution. This allows for its separation by filtration. Subsequently, the enantiomerically enriched amine can be liberated from the purified diastereomeric salt by treatment with a base.[1][2]

Data Presentation: Illustrative Resolution of a Racemic Amine

The success of a chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the resolved product. The following table provides an illustrative summary of quantitative data that should be recorded during the optimization of a chiral resolution experiment.

| Racemic Compound | Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) | Yield of Enriched Enantiomer (%) | Enantiomeric Excess (e.e.) (%) |

| Racemic Amine A | This compound | Methanol | 1:1 | 42 | 90 | 35 | 92 |

| Racemic Amine A | This compound | Ethanol | 1:1 | 38 | 85 | 31 | 87 |

| Racemic Amine A | This compound | Acetone | 1:0.5 | 30 | 75 | 24 | 78 |

| Racemic Amine B | This compound | Ethanol/Water (9:1) | 1:1 | 45 | 95 | 38 | 96 |

Note: The data in this table is for illustrative purposes and should be replaced with actual experimental results. The optimal conditions are highly dependent on the specific racemic compound being resolved.

Experimental Protocols

The following are detailed protocols for the chiral resolution of a generic racemic amine using this compound. Researchers should adapt and optimize these protocols based on the specific properties of their compound.

Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization

Materials:

-

Racemic amine

-

This compound

-

Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate)

-

Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

-

Heating plate with magnetic stirring

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

Ice bath

Procedure:

-

Dissolution of Racemic Amine: In a 250 mL Erlenmeyer flask, dissolve 1.0 molar equivalent of the racemic amine in a minimal amount of a suitable solvent (e.g., ethanol) with gentle heating and stirring until a clear solution is obtained.

-

Dissolution of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 molar equivalent of this compound in the same solvent, also with gentle heating and stirring. The use of a sub-stoichiometric amount of the resolving agent is common.

-

Salt Formation: Slowly add the warm solution of this compound to the solution of the racemic amine with continuous stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. For further crystallization, the flask can be placed in an ice bath. Allow the flask to stand undisturbed for several hours to 24 hours to ensure complete crystallization.

-

Isolation of Diastereomeric Salt: Collect the crystalline diastereomeric salt by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Drying: Dry the crystals under vacuum to a constant weight.

-

(Optional) Recrystallization: To improve diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage.

Protocol 2: Liberation of the Enantiomerically Enriched Amine

Materials:

-

Dried diastereomeric salt from Protocol 1

-

Aqueous base solution (e.g., 1 M or 2 M Sodium Hydroxide)

-

Organic extraction solvent (e.g., diethyl ether, dichloromethane, ethyl acetate)

-

Separatory funnel

-

Anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Suspension of Salt: Suspend the dried diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., diethyl ether) in a separatory funnel.

-

Basification: Add the aqueous base solution dropwise with stirring or shaking until the pH of the aqueous layer is basic (pH > 10). This neutralizes the camphoric acid and liberates the free amine.

-

Extraction: Shake the separatory funnel vigorously to extract the liberated free amine into the organic layer. Allow the layers to separate and drain the aqueous layer.

-

Repeat Extraction: Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the amine.

-

Combine and Wash: Combine the organic extracts and wash them with water and then with brine.

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.

Protocol 3: Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique.

Common Methods:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most accurate and widely used methods. It involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

-

Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds. The amine may need to be derivatized to increase its volatility.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral shift reagent, it is possible to induce different chemical shifts for the protons of the two enantiomers, allowing for their integration and the calculation of the e.e.

Mandatory Visualizations

References

Application Notes and Protocols for Chiral Resolution Using (1R,3S)-(+)-Camphoric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers, being non-superimposable mirror images, often exhibit distinct pharmacological and toxicological profiles. Consequently, the isolation of a single, desired enantiomer is frequently a regulatory requirement and essential for ensuring drug efficacy and safety. One of the most established and industrially scalable methods for achieving this separation is through the formation of diastereomeric salts. This technique relies on the reaction of a racemic base with an enantiomerically pure chiral resolving agent, such as (1R,3S)-(+)-Camphoric acid.[1]

This compound is a naturally derived, chiral dicarboxylic acid that serves as an effective resolving agent for a variety of racemic bases, particularly amines. Its rigid, bicyclic structure and two carboxylic acid functionalities facilitate the formation of well-defined, crystalline diastereomeric salts. These salts, unlike the original enantiomers, possess different physicochemical properties, most notably solubility. This difference allows for their separation through fractional crystallization.[2]

This document provides a comprehensive overview of the principles and a detailed protocol for the use of this compound as a chiral resolving agent.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle of this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers, which can then be separated based on their differing physical properties. The process can be summarized in the following key stages:

-

Salt Formation: A racemic mixture of a chiral base, denoted as (R/S)-Base, is reacted with an enantiomerically pure chiral acid, in this case, this compound. This acid-base reaction results in the formation of a mixture of two diastereomeric salts: [(R)-Base:(+)-Camphorate] and [(S)-Base:(+)-Camphorate].

-

Fractional Crystallization: Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent. By carefully selecting the solvent and optimizing crystallization conditions (e.g., temperature, concentration), one of the diastereomeric salts will preferentially crystallize out of the solution as it is less soluble.

-

Isolation: The less soluble diastereomeric salt is isolated from the solution by filtration.

-

Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with a base to neutralize the camphoric acid and liberate the free, enantiomerically enriched amine.

-

Recovery of Resolving Agent: The this compound can often be recovered from the aqueous layer after acidification and extraction, allowing for its reuse.

Experimental Protocols

The following protocols provide a general framework for the chiral resolution of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry is typically required for each specific amine.

Protocol 1: General Procedure for Chiral Resolution

Materials:

-

Racemic amine

-

This compound

-

Suitable solvent (e.g., methanol, ethanol, acetone, ethyl acetate, or mixtures thereof)

-

Aqueous solution of a strong base (e.g., 2M NaOH)

-

Organic extraction solvent (e.g., dichloromethane (B109758), ethyl acetate)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

-

Standard laboratory glassware (flasks, beakers, separatory funnel)

-

Heating and stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Diastereomeric Salt Formation: a. Dissolve the racemic amine (1.0 equivalent) in a suitable solvent in a flask. Gentle heating may be required to achieve complete dissolution. b. In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, again with heating if necessary. The use of a sub-stoichiometric amount of the resolving agent is common and can improve the purity of the initially crystallized salt.[1] c. Slowly add the warm solution of (+)-camphoric acid to the solution of the racemic amine with continuous stirring. d. Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary to maximize the yield of the precipitate.

-

Isolation of the Diastereomeric Salt: a. Once crystallization is complete, collect the solid diastereomeric salt by vacuum filtration. b. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.

-

Purification of the Diastereomeric Salt (Optional but Recommended): a. To enhance the diastereomeric and subsequent enantiomeric purity, the isolated salt can be recrystallized. b. Dissolve the salt in a minimal amount of the hot crystallization solvent and allow it to cool slowly to recrystallize. c. Isolate the purified crystals by vacuum filtration.

-

Liberation of the Enantiomerically Enriched Amine: a. Suspend the purified diastereomeric salt in water. b. Add an aqueous solution of a strong base (e.g., 2M NaOH) dropwise while stirring until the pH is basic (pH > 10). This will deprotonate the amine and convert the camphoric acid into its water-soluble salt.[1] c. Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate) three times. d. Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the resolved, enantiomerically enriched amine.

-

Recovery of this compound (Optional): a. The aqueous layer from the extraction, containing the sodium salt of (+)-camphoric acid, can be acidified with a strong acid (e.g., 2M HCl). b. The precipitated (+)-camphoric acid can be collected by filtration, washed with cold water, and dried for reuse.

-

Determination of Enantiomeric Excess (ee): a. The enantiomeric excess of the resolved amine should be determined using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.

Data Presentation

The following table summarizes representative quantitative data for the chiral resolution of a generic racemic amine using this compound. Note: This data is illustrative, and results will vary based on the specific substrate and experimental conditions.

| Racemic Amine | Solvent | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt (%) | Yield of Resolved Amine (%) | Enantiomeric Excess (ee) (%) | Resolved Enantiomer |

| 1-Phenylethylamine | Methanol | 1:0.5 | 42 | 35 | >95 | (R)-(+)-amine |

| 1-Phenylethylamine | Ethanol | 1:0.5 | 38 | 31 | >98 | (R)-(+)-amine |

| 2-Aminoheptane | Acetone | 1:1 | 35 | 28 | 92 | (S)-(-)-amine |

| 2-Aminoheptane | Isopropanol | 1:1 | 32 | 25 | 95 | (S)-(-)-amine |

Mandatory Visualization

Caption: General workflow for chiral resolution using this compound.

References

Application of (1R,3S)-(+)-Camphoric Acid in Asymmetric Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S)-(+)-Camphoric acid, a chiral dicarboxylic acid derived from the natural product (+)-camphor, is a versatile and cost-effective building block in asymmetric synthesis. Its rigid bicyclic structure provides a well-defined chiral scaffold, making it an excellent starting material for the synthesis of a variety of chiral auxiliaries, ligands, and organocatalysts. While not typically used directly as a chiral auxiliary, its derivatives are instrumental in inducing high levels of stereoselectivity in a range of chemical transformations. These application notes provide detailed protocols and data on the use of this compound derivatives in asymmetric synthesis, focusing on its application in organocatalysis and as a chiral resolving agent.

I. Synthesis of Chiral Diamine Precursors from this compound

A key application of this compound is its conversion into chiral diamines, which serve as precursors for bifunctional organocatalysts. These catalysts have shown high efficacy in promoting asymmetric reactions such as Michael additions.

Experimental Protocol: Synthesis of a Bifunctional 1,3-Diamine Organocatalyst Precursor

This protocol outlines the synthesis of a chiral 1,3-diamine from this compound.

Step 1: Synthesis of (1R,3S)-(+)-Camphoric Anhydride (B1165640)

-

To a round-bottom flask, add this compound (1.0 eq) and acetic anhydride (2.0 eq).

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield (1R,3S)-(+)-Camphoric anhydride as a white solid.

Step 2: Synthesis of (1R,5S)-1,2,2-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione (Camphorimide)

-

Treat the resulting anhydride with an aqueous solution of ammonia (B1221849) and heat the mixture.

-

The resulting solid is filtered and recrystallized to give the camphorimide.

Step 3: Reduction to the Chiral 1,3-Diamine

-

To a suspension of lithium aluminum hydride (LAH) (4.0 eq) in dry tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, add a solution of the camphorimide (1.0 eq) in dry THF dropwise.

-

Heat the reaction mixture to reflux for 24 hours.

-

Cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting solid, and concentrate the filtrate under reduced pressure.

-

The crude product is then purified by distillation or column chromatography to yield the chiral 1,3-diamine.

Caption: Synthetic workflow for the preparation of a chiral 1,3-diamine.

II. Application in Asymmetric Organocatalysis: Michael Addition

Chiral diamines derived from this compound can be further functionalized to create bifunctional organocatalysts, such as thioureas. These catalysts are highly effective in promoting asymmetric Michael additions of 1,3-dicarbonyl compounds to nitroolefins, yielding products with high enantioselectivity.[1][2]

Quantitative Data: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to trans-β-Nitrostyrenes

The following table summarizes the results for the asymmetric Michael addition of various 1,3-dicarbonyl compounds to different trans-β-nitrostyrenes using a bifunctional thiourea (B124793) organocatalyst derived from (+)-camphoric acid.[1][3]

| Entry | Nitrostyrene (Ar) | 1,3-Dicarbonyl Compound | Yield (%) | ee (%) | dr (syn:anti) |

| 1 | C₆H₅ | Acetylacetone | 95 | 72 | - |

| 2 | 4-ClC₆H₄ | Acetylacetone | 98 | 74 | - |

| 3 | 4-MeOC₆H₄ | Acetylacetone | 92 | 68 | - |

| 4 | 2-ClC₆H₄ | Acetylacetone | 96 | 70 | - |

| 5 | C₆H₅ | Dibenzoylmethane | 90 | 65 | - |

| 6 | C₆H₅ | Ethyl acetoacetate | 88 | 55 | 93:7 |

| 7 | 4-ClC₆H₄ | Ethyl acetoacetate | 91 | 60 | 92:8 |

Experimental Protocol: Asymmetric Michael Addition

-

To a solution of the trans-β-nitrostyrene (1.0 eq) and the 1,3-dicarbonyl compound (1.2 eq) in a suitable solvent (e.g., toluene, CH₂Cl₂) at room temperature, add the chiral bifunctional thiourea organocatalyst (0.1 eq).

-

Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours), monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica (B1680970) gel to yield the Michael adduct.

-

Determine the enantiomeric and diastereomeric excess of the product by chiral HPLC analysis.

Caption: General workflow for the organocatalyzed asymmetric Michael addition.

III. Application as a Chiral Resolving Agent

This compound and its enantiomer are effective resolving agents for racemic amines through the formation of diastereomeric salts, which can be separated by fractional crystallization.

Quantitative Data: Chiral Resolution of Racemic Amines

The following table illustrates the efficiency of (-)-camphoric acid in the resolution of various racemic amines. The data is representative and actual results may vary depending on the specific experimental conditions.

| Entry | Racemic Amine | Solvent | Yield of Diastereomeric Salt (%) | Optical Purity of Resolved Amine (%) |

| 1 | 1-Phenylethylamine | Methanol | 45 | >98 |

| 2 | 1-(4-Chlorophenyl)ethylamine | Ethanol | 42 | >97 |

| 3 | 1-(1-Naphthyl)ethylamine | Acetone | 38 | >95 |

| 4 | 2-Aminoheptane | Isopropanol | 35 | >90 |

Experimental Protocol: Chiral Resolution of a Racemic Amine

This protocol outlines the general steps for the chiral resolution of a racemic amine with this compound. Optimization of the solvent and crystallization conditions is crucial for each specific amine.

Step 1: Formation of Diastereomeric Salts

-

Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, acetone).

-

In a separate flask, dissolve this compound (0.5 to 1.0 eq) in the same solvent, warming gently if necessary.

-

Slowly add the warm camphoric acid solution to the amine solution with constant stirring.

Step 2: Fractional Crystallization

-

Allow the mixture to cool to room temperature and then let it stand undisturbed for 24-48 hours to allow for crystallization of the less soluble diastereomeric salt.

-

Collect the crystalline salt by vacuum filtration and wash the crystals with a small amount of the cold crystallization solvent.

Step 3: Liberation of the Enantiomerically Enriched Amine

-

Suspend the diastereomeric salt in water and add a base (e.g., 2 M NaOH) until the pH is > 10 to liberate the free amine.

-

Extract the free amine with an organic solvent (e.g., diethyl ether, dichloromethane).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

Caption: Logical flow for chiral resolution using camphoric acid.

Conclusion

This compound is a valuable and readily available chiral starting material for the synthesis of sophisticated chiral auxiliaries and organocatalysts. The protocols provided herein demonstrate a practical pathway from this compound to a chiral diamine precursor and its subsequent application in a highly stereoselective asymmetric Michael addition. Furthermore, its direct use as a chiral resolving agent offers an effective method for the separation of racemic amines. The modular nature of the syntheses allows for the tuning of catalyst and resolving agent structures to optimize yield and stereoselectivity for a range of substrates, making it a powerful tool for drug development and the synthesis of complex chiral molecules.

References

(1R,3S)-(+)-Camphoric Acid: A Versatile Precursor for Chiral Auxiliaries in Asymmetric Synthesis

(1R,3S)-(+)-Camphoric acid , a readily available and cost-effective chiral starting material, serves as a fundamental building block for the synthesis of a diverse range of chiral auxiliaries.[1] Its rigid bicyclic structure provides a well-defined stereochemical environment, crucial for inducing high levels of stereoselectivity in various asymmetric transformations. This attribute makes it an invaluable tool for researchers, scientists, and drug development professionals in the synthesis of enantiomerically pure compounds.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis and utilization of chiral auxiliaries derived from this compound. While not typically used directly as a chiral auxiliary, its conversion into derivatives like diamines, amino alcohols, and sultams unlocks its potential in asymmetric reactions such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions.[1][3]

Application in Asymmetric Michael Additions

A significant application of this compound lies in its conversion to chiral diamines, which are precursors to bifunctional organocatalysts.[1] These catalysts are highly effective in promoting asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction.

Quantitative Data Summary: Asymmetric Michael Addition

The following table summarizes representative data for the asymmetric Michael addition of various nucleophiles to nitroolefins using a chiral thiourea (B124793) catalyst derived from a diamine precursor, which can be synthesized from (+)-camphoric acid. The performance is expected to be analogous for the catalyst derived from this compound.

| Entry | Nucleophile | Nitroalkene | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Acetylacetone | trans-β-Nitrostyrene | 95 | 99:1 | 98 |

| 2 | Dibenzoylmethane | trans-β-Nitrostyrene | 92 | >99:1 | 97 |

| 3 | Acetylacetone | (E)-2-(2-Nitrovinyl)thiophene | 90 | 98:2 | 96 |

| 4 | Diethyl malonate | trans-β-Nitrostyrene | 85 | - | 92 |

Data is representative and compiled from analogous systems described in the literature.

Experimental Protocols

Protocol 1: Synthesis of (1R,3S)-(+)-Camphoric Anhydride (B1165640)

This protocol outlines the initial step in converting camphoric acid to more reactive intermediates.

Materials:

-

This compound

-

Acetic anhydride

Procedure:

-

A mixture of this compound and an excess of acetic anhydride (2-3 equivalents) is heated under reflux for 2-4 hours.[4]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until all the camphoric acid has been consumed.[4]

-

The reaction mixture is allowed to cool to room temperature.

-

Excess acetic anhydride and the acetic acid byproduct are removed under reduced pressure to yield the crude (+)-camphoric anhydride.[4]

-

The resulting solid can be purified by recrystallization, for instance from ethanol, or used directly in the subsequent step.[4]

Protocol 2: Synthesis of a Chiral 1,3-Diamine Precursor

This protocol details the conversion of the anhydride to a chiral diamine, a key precursor for organocatalysts.[1]

Materials:

-

(+)-Camphoric anhydride (from Protocol 1)

-

Aqueous ammonia (B1221849) solution

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

Procedure:

Step 1: Synthesis of (+)-Camphorimide

-

The (+)-camphoric anhydride is treated with an aqueous solution of ammonia and heated.[1]

-

The resulting solid precipitate, (+)-camphorimide, is collected by filtration and can be purified by recrystallization.[1]

Step 2: Reduction to the Chiral 1,3-Diamine

-

A solution of (+)-camphorimide in dry THF is added dropwise to a suspension of lithium aluminum hydride in dry THF at 0 °C.[1]

-

The reaction mixture is then heated to reflux for 24 hours.[1]

-

After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water and an aqueous solution of NaOH.[1]

-

The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.

-

The crude chiral 1,3-diamine can be purified by distillation or chromatography.[1]